molecular formula C16H19F2NO3 B6188554 methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate CAS No. 2758001-16-8

methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate

Katalognummer B6188554
CAS-Nummer: 2758001-16-8
Molekulargewicht: 311.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate (MBDFC) is a synthetic compound that has been studied extensively in recent years for its potential applications in the medical and scientific fields. MBDFC has a variety of biochemical and physiological effects, which makes it a promising candidate for further research and development. The purpose of

Wissenschaftliche Forschungsanwendungen

Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate has been used as a building block in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme dihydrofolate reductase (DHFR). It has also been used in the synthesis of a variety of other compounds, including inhibitors of the enzyme acetylcholinesterase (AChE). In addition, this compound has been used as a substrate for the preparation of a variety of compounds with potential therapeutic applications.

Wirkmechanismus

Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate is believed to interact with enzymes in the body, such as DHFR and AChE, in order to inhibit their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, depending on the specific enzyme and its role in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies suggest that this compound can inhibit the activity of the enzyme DHFR, which is involved in the metabolism of folic acid. Inhibition of this enzyme can lead to reduced levels of folic acid in the body, which can lead to a variety of adverse effects, including anemia and birth defects. In addition, this compound has been shown to inhibit the activity of the enzyme AChE, which is involved in the breakdown of acetylcholine in the brain. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on brain function.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate is a relatively stable compound, which makes it an ideal candidate for use in laboratory experiments. Its stability makes it easier to store and handle, and its low cost makes it a viable option for use in a variety of research applications. However, this compound is a relatively new compound and its effects on the body are not yet fully understood. As such, it is important to use caution when conducting experiments with this compound, as its effects on the body may be unpredictable.

Zukünftige Richtungen

Due to its potential applications in the medical and scientific fields, there are a variety of future directions for research and development involving methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate. Further research is needed to better understand its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research is needed to develop more efficient and cost-effective methods for the synthesis of this compound. Finally, studies are needed to investigate the potential adverse effects of this compound, as well as its potential interactions with other compounds and drugs.

Synthesemethoden

Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate is synthesized via a two-step process. The first step involves the reaction of 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid with methylchloroformate to form the corresponding methyl ester. The second step involves the reaction of the methyl ester with sodium hydride to yield the desired product. The entire process is carried out in an inert atmosphere.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate' involves the reaction of benzylamine with 2,2-difluoro-1,3-dioxolane, followed by cyclization with methyl acrylate and subsequent esterification with methanol and oxalyl chloride.", "Starting Materials": [ "Benzylamine", "2,2-difluoro-1,3-dioxolane", "Methyl acrylate", "Methanol", "Oxalyl chloride" ], "Reaction": [ "Step 1: Benzylamine is reacted with 2,2-difluoro-1,3-dioxolane in the presence of a suitable solvent and a catalyst to form the intermediate 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane.", "Step 2: The intermediate is then cyclized with methyl acrylate in the presence of a suitable base to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then esterified with methanol and oxalyl chloride in the presence of a suitable solvent and a catalyst to form the final product, methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate." ] }

CAS-Nummer

2758001-16-8

Molekularformel

C16H19F2NO3

Molekulargewicht

311.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.